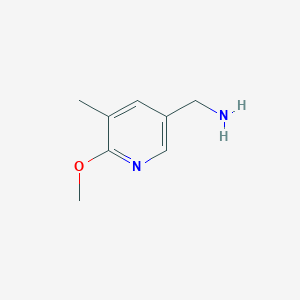
(6-Methoxy-5-methylpyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxy-5-methylpyridin-3-yl)methanamine: is a heterocyclic organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, featuring a methoxy group at the 6th position, a methyl group at the 5th position, and a methanamine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-5-methylpyridin-3-yl)methanamine typically involves multi-step reactions. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with a suitable pyridine derivative.
Step 1:
Step 2:
Step 3:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (6-Methoxy-5-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (6-Methoxy-5-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and as a precursor for bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Methoxy-5-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
(6-Methoxypyridin-3-yl)methanamine: Similar structure but lacks the methyl group at the 5th position.
(6-Methylpyridin-3-yl)methanamine: Similar structure but lacks the methoxy group at the 6th position.
(5-Methylpyridin-3-yl)methanamine: Similar structure but lacks the methoxy group at the 6th position.
Uniqueness: (6-Methoxy-5-methylpyridin-3-yl)methanamine is unique due to the presence of both methoxy and methyl groups, which enhance its chemical stability and reactivity. These functional groups also contribute to its potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(6-methoxy-5-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,4,9H2,1-2H3 |
InChI Key |
NMWNCWPSIFFVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















